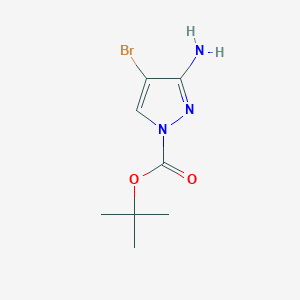![molecular formula C31H31NO3 B13932193 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-81-5](/img/structure/B13932193.png)
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a 4-methoxyphenyl group and a triphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the morpholine ring and introduce the 4-methoxyphenyl group through an etherification reaction. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the triphenylmethyl group, yielding a simpler morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can yield simpler morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the morpholine and triphenylmethyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of the morpholine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but with a nitrile functional group instead of the morpholine ring.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to its combination of a morpholine ring, a methoxyphenyl group, and a triphenylmethyl group
Eigenschaften
CAS-Nummer |
89220-81-5 |
|---|---|
Molekularformel |
C31H31NO3 |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methoxy]-4-tritylmorpholine |
InChI |
InChI=1S/C31H31NO3/c1-33-29-19-17-25(18-20-29)24-35-30-23-32(21-22-34-30)31(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-20,30H,21-24H2,1H3 |
InChI-Schlüssel |
UODKBSDAYVPIPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


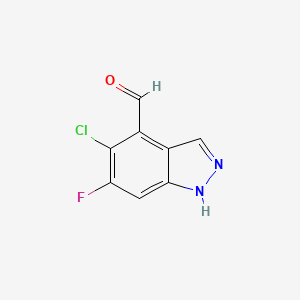
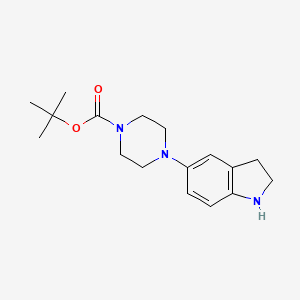
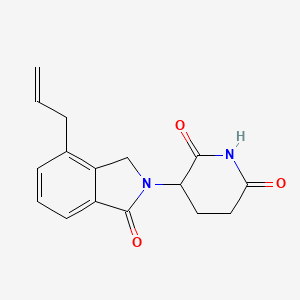
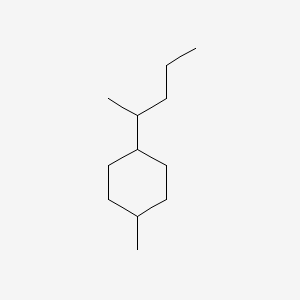
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
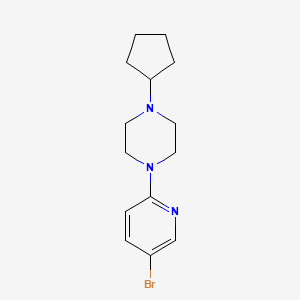
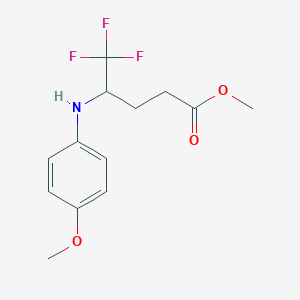



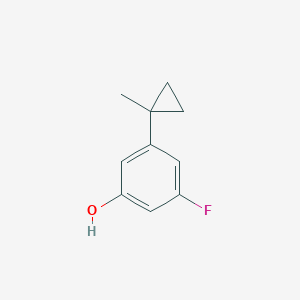
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
